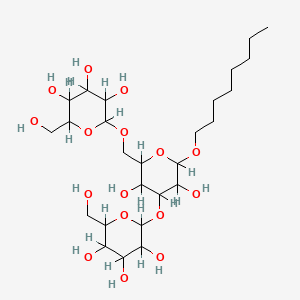
n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside: is a biochemical reagent primarily used in glycobiology research. This compound is a type of glycoside, which consists of a sugar molecule (mannopyranoside) linked to an octyl group. It is known for its role in studying carbohydrate structures, synthesis, and biological functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves the glycosylation of mannopyranoside with an octyl group. The process typically includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often involve the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency.
化学反应分析
Types of Reactions: n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the mannopyranoside moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction will regenerate the original hydroxyl groups.
科学研究应用
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Carbohydrate Chemistry: Studying the structure and function of carbohydrates.
Enzymology: Investigating enzyme-substrate interactions involving glycosidases and glycosyltransferases.
Biomedical Research: Exploring the role of carbohydrates in cell signaling, immune response, and disease mechanisms.
Biotechnology: Developing glycosylated biomolecules for therapeutic and diagnostic purposes.
作用机制
The mechanism of action of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The compound acts as a substrate or inhibitor for glycosidases and glycosyltransferases, influencing the synthesis and degradation of glycans. This interaction can modulate various biological pathways, including cell signaling and immune response.
相似化合物的比较
n-Octyl α-D-glucopyranoside: Another glycoside with a similar structure but different sugar moiety (glucose instead of mannose).
n-Octyl β-D-galactopyranoside: Similar structure with galactose as the sugar moiety.
n-Octyl α-D-mannopyranoside: A simpler version with only one mannopyranoside unit.
Uniqueness: n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is unique due to its dual mannopyranoside units, which provide distinct biochemical properties and interactions compared to other glycosides. This dual structure allows for more complex studies in glycobiology and related fields.
属性
IUPAC Name |
2-[[3,5-dihydroxy-6-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQKGONXPQXZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
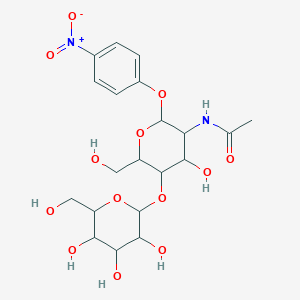
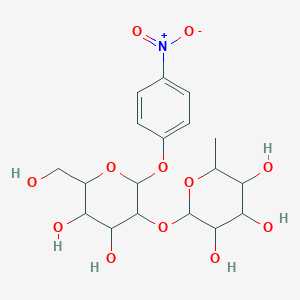

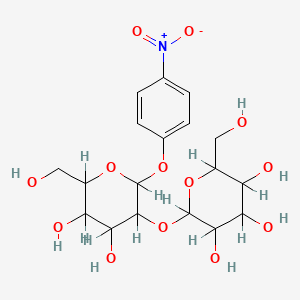

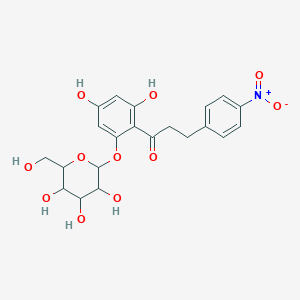
![6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt](/img/structure/B7796355.png)
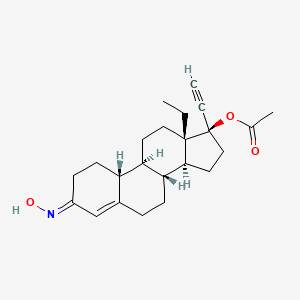
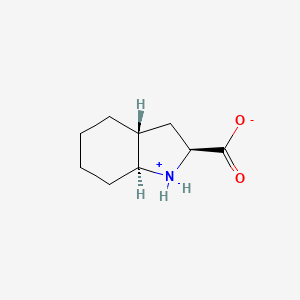
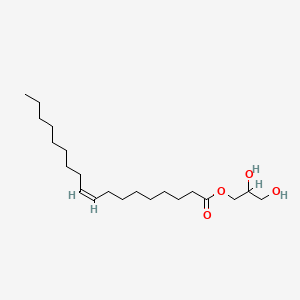

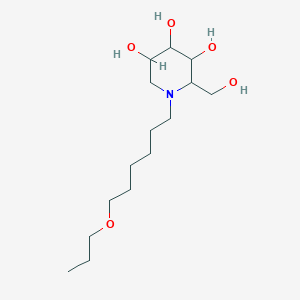
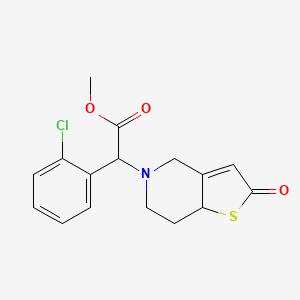
![1-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl]pyrrole-2,5-dione](/img/structure/B7796410.png)
